7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a fused ring system combining pyrazole and pyrimidine rings, with an adamantyl group at the 7-position. The adamantyl group is known for its bulky and rigid structure, which can influence the compound’s physical and chemical properties.
Preparation Methods
The synthesis of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with appropriate 1,3-bis-electrophiles. One common method includes the reaction of 5-aminopyrazole with 1-adamantyl isocyanide under acidic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
For industrial production, the process may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The adamantyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the adamantyl position.
Scientific Research Applications
7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.
Medicine: It has shown promise as an aryl hydrocarbon receptor antagonist, which could be useful in cancer therapy. Additionally, its derivatives are being explored for their potential as enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an aryl hydrocarbon receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating gene expression and cellular responses . The compound’s bulky adamantyl group plays a crucial role in its binding affinity and selectivity for the receptor.
Comparison with Similar Compounds
Similar compounds to 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents at the 7-position. These compounds share the same core structure but differ in their physical and chemical properties due to the nature of the substituents. For example:
7-Phenylpyrazolo[1,5-a]pyrimidine: Features a phenyl group at the 7-position, which influences its electronic properties and reactivity.
7-Methylpyrazolo[1,5-a]pyrimidine: Contains a methyl group, making it less bulky compared to the adamantyl derivative.
The uniqueness of this compound lies in its adamantyl group, which imparts rigidity and bulkiness, affecting its interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-3-17-15-2-4-18-19(15)14(1)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQZWZPNUCDRFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=NC5=CC=NN45 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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